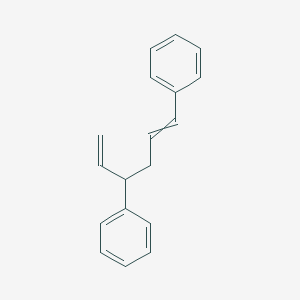
1,1'-(Hexa-1,5-diene-1,4-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene: is an organic compound with the molecular formula C18H18 . It is a diene, meaning it contains two double bonds, and it is structurally characterized by two benzene rings connected by a hexa-1,5-diene chain. .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene can be synthesized through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable benzyl phosphonium ylide and a hexa-1,5-diene aldehyde or ketone can yield the desired compound .
Industrial Production Methods: Industrial production of 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene typically involves large-scale Wittig reactions or other olefination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran and catalysts such as triphenylphosphine .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a model compound in studying pericyclic reactions, particularly the Cope rearrangement.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene involves its participation in pericyclic reactions, such as the Cope rearrangement. This reaction is a [3,3]-sigmatropic rearrangement where the compound undergoes a concerted shift of sigma and pi bonds, leading to the formation of new chemical structures. The molecular targets and pathways involved include the transition states and intermediates characteristic of pericyclic reactions .
Comparison with Similar Compounds
1,4-Hexadiene: Another diene with a similar structure but lacking the benzene rings.
1,5-Dimethylcyclohexa-1,4-diene: A cyclic diene with methyl groups instead of benzene rings.
Uniqueness: 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene is unique due to its combination of a hexa-1,5-diene chain and benzene rings, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
69693-35-2 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
4-phenylhexa-1,5-dienylbenzene |
InChI |
InChI=1S/C18H18/c1-2-17(18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h2-14,17H,1,15H2 |
InChI Key |
HCJCDOVSJGUQNY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


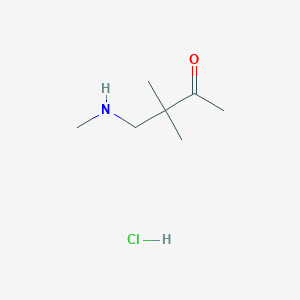

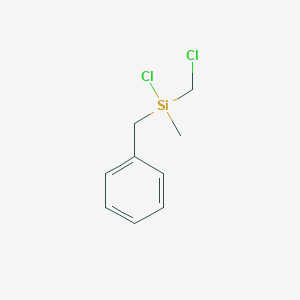
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
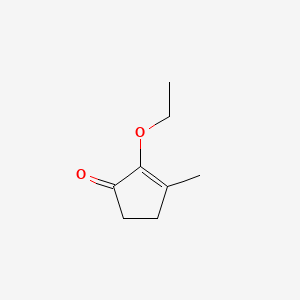

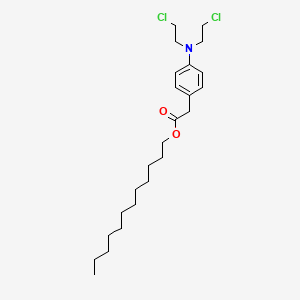

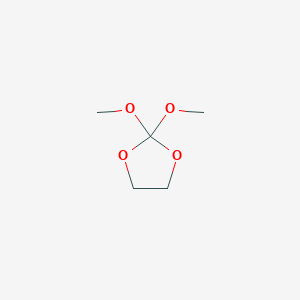
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
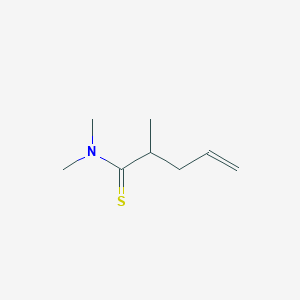
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
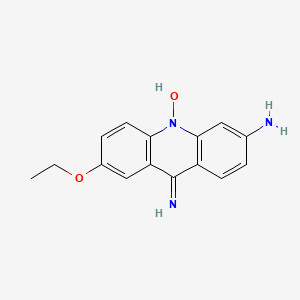
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
